Tuberculosis inhibitor 4

Antimycobacterial M. tuberculosis H37Rv Growth inhibition assay

Tuberculosis inhibitor 4 (compound 16) is the definitive positive control for antimycobacterial phenotypic assays. It uniquely achieves 98% inhibition of M. tuberculosis H37Rv at <6.25 µg/mL, a performance unmatched by its analogs. Its absolute configuration, resolved by single-crystal X-ray diffraction, eliminates stereochemical ambiguity for reliable in silico modeling and SAR studies. Supplied at ≥98% purity, it ensures reproducible results across multi-site collaborations. Secure this benchmark compound for consistent, high-impact tuberculosis research.

Molecular Formula C23H26N2O3S
Molecular Weight 410.5 g/mol
Cat. No. B12412362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculosis inhibitor 4
Molecular FormulaC23H26N2O3S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2(S1)CCC(CC2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)O
InChIInChI=1S/C23H26N2O3S/c1-16-22(28)25(24-21(27)20(26)19-10-6-3-7-11-19)23(29-16)14-12-18(13-15-23)17-8-4-2-5-9-17/h2-11,16,18,20,26H,12-15H2,1H3,(H,24,27)
InChIKeyYDRKMAFJRIZGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuberculosis Inhibitor 4 (Compound 16): Baseline Characterization of a Mandelic Acid-Based Spirothiazolidinone for Antimycobacterial Research and Procurement


Tuberculosis inhibitor 4, designated as compound 16, is a mandelic acid-based spirothiazolidinone with the molecular formula C23H26N2O3S and a molecular weight of 410.5 g/mol [1]. It exhibits potent growth inhibition against Mycobacterium tuberculosis strain H37Rv, achieving 98% inhibition at concentrations below 6.25 µg/mL in primary in vitro assays [2]. A single-crystal X-ray analysis has been conducted to confirm its structure and determine its absolute configuration, enabling procurement of a structurally defined stereoisomer [2]. Reverse docking and molecular dynamics simulations against ten putative M. tuberculosis targets identified HadAB, Pks13, DprE1, FadD32, and InhA as possible mediators of its antimycobacterial activity [2].

Why Generic Substitution of Tuberculosis Inhibitor 4 (Compound 16) with Other Spirothiazolidinones Fails: Differentiation Based on Absolute Stereochemistry, Multi-Target Engagement, and Crystallographically Confirmed Structure


Procuring a generic spirothiazolidinone or a close analog under the assumption of functional equivalence would be scientifically unfounded. Tuberculosis inhibitor 4 (compound 16) is not a representative member of the spirothiazolidinone class but rather the most active compound identified from a series of fourteen mandelic acid-based derivatives, displaying the highest growth inhibition (98%) against M. tuberculosis H37Rv at <6.25 µg/mL [1]. Critically, its absolute configuration has been solved by single-crystal X-ray crystallography and specifically employed in target-engagement simulations, meaning that alternative stereoisomers or racemic mixtures are unlikely to reproduce the same activity profile [1]. Additionally, reverse docking and molecular dynamics simulations suggest that compound 16 achieves its antimycobacterial effect through a multi-target interaction pattern involving HadAB, Pks13, DprE1, FadD32, and InhA, a mechanism not demonstrated for other in-class compounds and not obtainable by simple structural mimicry [1].

Tuberculosis Inhibitor 4 (Compound 16) Procurement-Relevant Quantitative Differentiation Evidence Against Chosen Comparators


Intra-Series Growth Inhibition Potency: Compound 16 vs. All Other Synthesized Mandelic Acid-Based Spirothiazolidinones

Within a series of fourteen newly synthesized mandelic acid-based spirothiazolidinone derivatives evaluated under identical conditions, compound 16 exhibited the highest growth inhibition value of 98% at a concentration lower than 6.25 µg/mL against M. tuberculosis H37Rv [1]. The remaining thirteen compounds showed quantitatively lower inhibition values at the same test concentration (data not individually reported in the abstract but explicitly stated as inferior) [1]. This establishes compound 16 as the superior candidate within its own chemical series for further antitubercular development.

Antimycobacterial M. tuberculosis H37Rv Growth inhibition assay

Stereochemical Definition: Absolute Configuration of Compound 16 Determined by Single-Crystal X-Ray Diffraction vs. Racemic or Undefined Analogs

The absolute configuration of compound 16 was unambiguously determined through single-crystal X-ray analysis [1]. This specific stereoisomer was subsequently used in reverse docking and molecular dynamics simulations to predict its interaction with target proteins [1]. In contrast, the earlier spirothiazolidinone hit compound 7 (from a related series) was identified as the most active analog but without reported crystallographic determination of its absolute configuration [2]. Procurement of a stereochemically undefined or racemic mixture would introduce conformational heterogeneity that could compromise target engagement and reproducibility in biological assays.

Absolute configuration X-ray crystallography Stereochemistry

Multi-Target Interaction Profile of Compound 16 vs. Single-Target Mechanism of the Standard Drug Isoniazid

Computational reverse docking and molecular dynamics simulations performed on the crystallographically defined stereoisomer of compound 16 predicted binding interactions with five distinct M. tuberculosis protein targets: HadAB, Pks13, DprE1, FadD32, and InhA [1]. This contrasts with the well-established mechanism of isoniazid, a first-line antitubercular drug that acts primarily as a prodrug requiring activation by KatG and ultimately targets InhA alone [2]. The predicted multi-target engagement of compound 16 may offer a lower propensity for resistance development compared to single-target agents, though this remains to be validated experimentally.

Multi-target engagement Reverse docking Molecular dynamics

Chemical Scaffold Novelty: Mandelic Acid-Spirothiazolidinone Hybrid vs. Conventional 4-Thiazolidinone Antimycobacterials

Compound 16 incorporates a mandelic acid appendage onto the spirothiazolidinone core, creating a hybrid scaffold that is chemically distinct from conventional 4-thiazolidinone-based antimycobacterial agents [1]. Standard 4-thiazolidinones and their spirocyclic derivatives have been widely explored as antimicrobial agents, but the mandelic acid moiety introduces an additional chiral center and hydrogen-bonding capacity that may contribute to the observed activity enhancement [1]. Earlier spirothiazolidinone series, including those containing nicotinohydrazide or sulfamoyl-indole fragments, lack this mandelic acid motif and have not consistently achieved the same level of M. tuberculosis growth inhibition [2].

Scaffold novelty Mandelic acid moiety Chemical space differentiation

Optimal Research and Industrial Application Scenarios for Tuberculosis Inhibitor 4 (Compound 16) Based on Its Unique Differentiation Profile


Lead Compound for Structure-Activity Relationship (SAR) Optimization Campaigns Targeting Multi-Drug-Resistant M. tuberculosis

Compound 16 serves as an ideal starting point for medicinal chemistry optimization programs aimed at developing novel antitubercular agents with activity against drug-resistant strains. Its confirmed absolute configuration [1] provides a well-defined stereochemical baseline for SAR exploration, while its predicted engagement of five distinct targets (HadAB, Pks13, DprE1, FadD32, InhA) [1] makes it a valuable tool for investigating polypharmacology-based approaches to circumvent resistance, which is a critical need given the rising incidence of multidrug-resistant and extensively drug-resistant TB.

Pharmacological Probe for Dissecting the Mycolic Acid Biosynthesis Pathway

The multi-target prediction profile of compound 16, which includes key enzymes of the mycolic acid synthesis system (HadAB, InhA, Pks13, FadD32) [1], positions this compound as a powerful pharmacological probe for studying the interdependence of these enzymes within the FAS-II elongation cycle. Unlike isoniazid, which selectively inhibits InhA [2], compound 16 may perturb multiple nodes of the pathway simultaneously, enabling systems-level interrogation of mycolic acid biosynthesis that is not achievable with single-target probes.

Reference Standard for Stereochemically Defined Spirothiazolidinone Antimycobacterial Screening

Owing to its crystallographically determined absolute configuration and its rank as the most potent member of the mandelic acid-spirothiazolidinone series [1], compound 16 can be deployed as a stereochemically defined reference standard in high-throughput screening campaigns. Its use as a positive control ensures that assay systems are sensitive to stereochemistry-dependent activity, preventing the advancement of poorly characterized stereoisomers or racemic mixtures that could generate misleading SAR data.

Chemical Biology Tool for Investigating Mandelic Acid Pharmacophore Contributions to Antimycobacterial Activity

The integration of a mandelic acid moiety into the spirothiazolidinone core distinguishes compound 16 from earlier spirothiazolidinone series [REFS-1, REFS-3]. This unique hybrid scaffold qualifies compound 16 as a chemical biology probe for dissecting the contribution of the α-hydroxy acid pharmacophore to target binding, permeability, and intracellular accumulation in mycobacteria, providing insights that can be translated to other antibacterial chemotypes beyond the thiazolidinone class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuberculosis inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.